![molecular formula C20H14N4O5S B14589525 Benzenesulfonamide, 4-[2-(4-nitrophenyl)-4-oxo-3(4H)-quinazolinyl]- CAS No. 61335-21-5](/img/structure/B14589525.png)
Benzenesulfonamide, 4-[2-(4-nitrophenyl)-4-oxo-3(4H)-quinazolinyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(4-Nitrophenyl)-4-oxoquinazolin-3(4H)-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a quinazolinone core, which is a bicyclic structure containing a benzene ring fused to a pyrimidine ring, and a nitrophenyl group, which is a benzene ring substituted with a nitro group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Nitrophenyl)-4-oxoquinazolin-3(4H)-yl)benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, which can be synthesized through the cyclization of anthranilic acid derivatives with formamide. The nitrophenyl group is introduced via nitration of the benzene ring using a mixture of concentrated nitric and sulfuric acids. The final step involves the sulfonation of the quinazolinone derivative with benzenesulfonyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-(4-Nitrophenyl)-4-oxoquinazolin-3(4H)-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Applications De Recherche Scientifique
4-(2-(4-Nitrophenyl)-4-oxoquinazolin-3(4H)-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 4-(2-(4-Nitrophenyl)-4-oxoquinazolin-3(4H)-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt essential biochemical pathways in microorganisms or cancer cells, leading to their death .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenylsulfonyltryptophan: Another sulfonamide with a nitrophenyl group.
N-(4-nitrophenyl)benzenesulfonamide: A simpler sulfonamide with similar functional groups.
Uniqueness
4-(2-(4-Nitrophenyl)-4-oxoquinazolin-3(4H)-yl)benzenesulfonamide is unique due to its quinazolinone core, which imparts specific biological activities not found in simpler sulfonamides. This structural complexity allows for more targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
61335-21-5 |
|---|---|
Formule moléculaire |
C20H14N4O5S |
Poids moléculaire |
422.4 g/mol |
Nom IUPAC |
4-[2-(4-nitrophenyl)-4-oxoquinazolin-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C20H14N4O5S/c21-30(28,29)16-11-9-14(10-12-16)23-19(13-5-7-15(8-6-13)24(26)27)22-18-4-2-1-3-17(18)20(23)25/h1-12H,(H2,21,28,29) |
Clé InChI |
PELWMLUXYAHCRX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


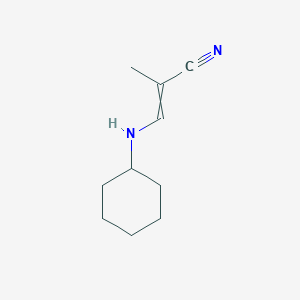
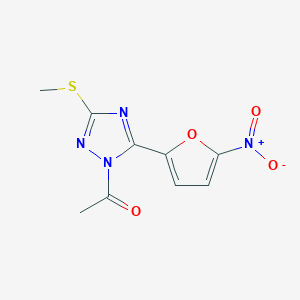


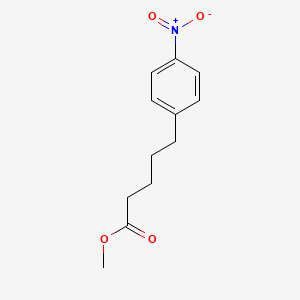
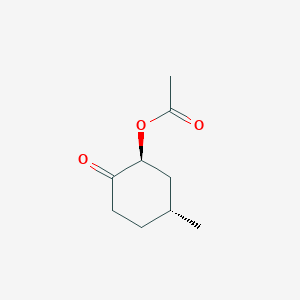

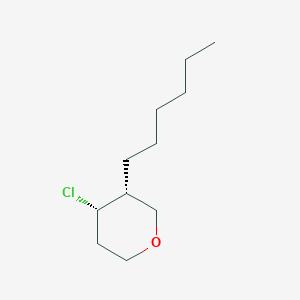



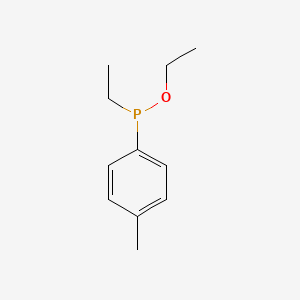
![1,2,3-Triethyl-2,3-dihydro-1H-imidazo[4,5-b]pyrazin-1-ium iodide](/img/structure/B14589519.png)
![3-[3-(2,5-Dioxopyrrolidin-3-yl)-1H-indol-1-yl]propanenitrile](/img/structure/B14589521.png)
